molecular formula C21H19NO3S2 B5225979 3-allyl-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5225979
M. Wt: 397.5 g/mol
InChI Key: YRIIRAZAFPOBLJ-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazolidinone derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-allyl-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of enzymes and the modulation of signaling pathways. It has also been shown to interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. It can also act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to possess antimicrobial properties, inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-allyl-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its versatility. It can be used in various assays, including enzyme inhibition assays and fluorescence-based assays. Additionally, this compound has been shown to possess low toxicity, making it a safe option for use in lab experiments. However, one limitation of using this compound is its solubility. It is poorly soluble in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the use of 3-allyl-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one in scientific research. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, this compound can be further explored for its use in the development of new fluorescent probes for the detection of metal ions. Finally, the synthesis of analogs of this compound can be investigated to improve its solubility and potency.
Conclusion:
In conclusion, 3-allyl-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a compound that has potential applications in various fields of scientific research. Its anti-inflammatory, antioxidant, and antimicrobial properties, as well as its ability to inhibit enzymes and act as a fluorescent probe, make it a versatile compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Synthesis Methods

There are several methods for the synthesis of 3-allyl-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one. One of the most common methods is the reaction between 2-(2-phenoxyethoxy)benzaldehyde and 3-allyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst. The reaction proceeds through the condensation of the aldehyde group with the thiazolidinone ring, followed by the addition of the allyl group.

Scientific Research Applications

3-allyl-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. It can also act as a potent inhibitor of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(5Z)-5-[[4-(2-phenoxyethoxy)phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S2/c1-2-12-22-20(23)19(27-21(22)26)15-16-8-10-18(11-9-16)25-14-13-24-17-6-4-3-5-7-17/h2-11,15H,1,12-14H2/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIIRAZAFPOBLJ-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)OCCOC3=CC=CC=C3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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